5-(1-ethyl-2(1H)-quinolinylidene)-3'-propyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione is a complex organic compound featuring multiple heterocyclic ringsThe presence of thiazolidine and quinoline moieties in its structure contributes to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thiosemicarbazides with ethyl bromoacetate under basic conditions to form the thiazolidine rings . The quinoline moiety can be introduced through a condensation reaction with 2-aminobenzaldehyde derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to improve the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of 5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione involves interaction with various molecular targets. The thiazolidine and quinoline moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, leading to therapeutic effects such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ylidene-1,3-thiazolidines: These compounds share the thiazolidine ring and exhibit similar biological activities.
2-ylidene-2,3-dihydro-1,3-thiazoles: These derivatives also contain thiazolidine-like structures and are known for their pharmacological properties.
Uniqueness
5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione is unique due to the combination of thiazolidine and quinoline moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .
Eigenschaften
Molekularformel |
C20H19N3O2S3 |
---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
(5E)-5-(1-ethylquinolin-2-ylidene)-2-(4-hydroxy-3-propyl-2-sulfanylidene-1,3-thiazol-5-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H19N3O2S3/c1-3-11-23-19(25)16(28-20(23)26)18-21-17(24)15(27-18)14-10-9-12-7-5-6-8-13(12)22(14)4-2/h5-10,25H,3-4,11H2,1-2H3/b15-14+ |
InChI-Schlüssel |
CSZCJBPPZUYKFB-CCEZHUSRSA-N |
Isomerische SMILES |
CCCN1C(=C(SC1=S)C2=NC(=O)/C(=C\3/C=CC4=CC=CC=C4N3CC)/S2)O |
Kanonische SMILES |
CCCN1C(=C(SC1=S)C2=NC(=O)C(=C3C=CC4=CC=CC=C4N3CC)S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.